molecular formula C21H20O7 B2639794 (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858755-12-1

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2639794
CAS No.: 858755-12-1
M. Wt: 384.384
InChI Key: GKHOPXJDOPVNFA-GRSHGNNSSA-N
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Description

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a conjugated system with a 2,5-dimethoxybenzylidene substituent and an ethyl ester group. The compound’s structure combines a dihydrobenzofuran core with methoxy and ester functional groups, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-26-20(22)12-27-15-5-7-16-18(11-15)28-19(21(16)23)10-13-9-14(24-2)6-8-17(13)25-3/h5-11H,4,12H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHOPXJDOPVNFA-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with an appropriate benzofuran derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as thiosemicarbazide . The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethyl chloroacetate under basic conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation techniques.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, and strong oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, the synthesis of heterocyclic aurone and its analogs has shown promising results against various tumor cell lines. These compounds can disrupt cellular proliferation pathways, making them potential candidates for cancer treatment .

Enzyme Inhibition

The compound's structural features enable it to act as an inhibitor for specific enzymes involved in disease processes. For example, its structural analogs have been tested for their ability to inhibit the Type III secretion system in pathogenic bacteria like Salmonella enterica, which is crucial for their virulence .

Organic Electronics

The unique electronic properties of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate make it suitable for applications in organic electronics. Its ability to form thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its photophysical properties shows potential for enhancing device efficiency .

Sensor Technology

Due to its sensitivity to environmental changes, this compound can be developed into sensors for detecting specific chemical species or environmental pollutants. The incorporation of this compound into sensor matrices has demonstrated improved sensitivity and selectivity .

Case Studies and Research Findings

StudyApplicationFindings
Research on Antitumor ActivityCancer TreatmentDemonstrated inhibition against various tumor cell lines; potential for drug development .
Enzyme Inhibition StudiesPathogen ControlEffective against Type III secretion system; implications for bacterial virulence control .
Material Science ResearchOrganic ElectronicsExhibited favorable electronic properties; potential use in OLEDs and OPVs .
Sensor DevelopmentEnvironmental MonitoringEnhanced sensitivity in detecting pollutants; promising results in field tests .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes, potentially inhibiting their activity. The methoxy groups and the benzylidene moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl Ester Derivative

A closely related compound is methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 858762-06-8) . The only structural difference is the substitution of the ethyl ester group with a methyl ester.

Key Comparison Data:
Property Target Compound (Ethyl Ester) Methyl Ester Analogue
Molecular Formula C₂₁H₂₀O₇ C₂₀H₁₈O₇
Molecular Weight (g/mol) 384.4 370.4
XLogP3 (Lipophilicity) ~3.6 (estimated) 3.4
Hydrogen Bond Acceptors 7 7
Rotatable Bonds 8 7

The methyl ester analogue exhibits slightly lower molecular weight and lipophilicity (XLogP3 = 3.4) compared to the ethyl ester derivative, which may influence solubility and bioavailability. The reduced rotatable bond count in the methyl ester suggests marginally higher conformational rigidity .

Structural Analog: Methanesulfonate Derivative

Another analog, (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (CAS: 858761-96-3), replaces the ester group with a methanesulfonate moiety .

Key Comparison Data:
Property Target Compound (Ethyl Ester) Methanesulfonate Analogue
Functional Group Ethyl ester Methanesulfonate
Molecular Weight (g/mol) 384.4 406.4 (estimated)
Polar Surface Area (Ų) ~80.3 (similar to methyl ester) Likely higher due to sulfonate
Electronic Effects Electron-withdrawing ester Stronger electron-withdrawing sulfonate

This substitution also alters electronic interactions in the benzofuran core, which could affect reactivity in synthetic pathways or binding affinity in biological systems .

Comparison with Natural Benzofuran Derivatives

Natural benzofuran compounds, such as Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago roots), share a benzofuran backbone but lack synthetic modifications like the 2,5-dimethoxybenzylidene group . These natural analogs exhibit distinct spectroscopic profiles (e.g., UV/Vis and NMR shifts) due to differences in substitution patterns. For example, the absence of a conjugated benzylidene group in natural derivatives results in reduced π-electron delocalization, as confirmed by comparative NMR studies .

Research Findings and Implications

  • Synthetic Utility : The ethyl ester derivative’s structure allows for versatile modifications at the ester group, enabling the generation of analogs with tailored properties (e.g., prodrug strategies).
  • Spectroscopic Characterization : UV and NMR techniques, as applied to related compounds , confirm the Z-configuration and electronic effects of the benzylidene substituent in the target compound.

Biological Activity

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article examines the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19O6C_{20}H_{19}O_{6}, with a molecular weight of approximately 369.37 g/mol. The structure features a benzofuran moiety linked to an ethyl acetate group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Specific methods may vary, but generally include the use of catalysts and solvents to facilitate the reaction.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can be attributed to their ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzofuran have demonstrated cytotoxic effects against breast cancer cells in vitro.
  • Antimicrobial Activity : Similar compounds have been reported to exhibit antibacterial and antifungal activities. The presence of the benzofuran moiety is often linked to enhanced antimicrobial efficacy.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential in inflammatory diseases.

Case Studies

  • Anticancer Activity : In a study involving various benzofuran derivatives, it was found that specific structural modifications led to enhanced cytotoxicity against human cancer cell lines (IC50 values ranging from 5 to 15 µM). This suggests that this compound could be a candidate for further anticancer drug development.
  • Antibacterial Activity : A comparative analysis of similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AnticancerIC50 = 5 - 15 µM in cancer cell lines
AntimicrobialMIC = 10 - 50 µg/mL
Anti-inflammatoryModulation of inflammatory pathways

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